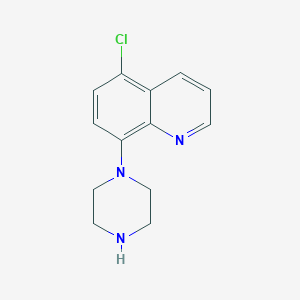

5-Chloro-8-(piperazin-1-yl)quinoline

Description

Propriétés

Formule moléculaire |

C13H14ClN3 |

|---|---|

Poids moléculaire |

247.72 g/mol |

Nom IUPAC |

5-chloro-8-piperazin-1-ylquinoline |

InChI |

InChI=1S/C13H14ClN3/c14-11-3-4-12(17-8-6-15-7-9-17)13-10(11)2-1-5-16-13/h1-5,15H,6-9H2 |

Clé InChI |

OJLJMQCYFKYVCL-UHFFFAOYSA-N |

SMILES canonique |

C1CN(CCN1)C2=C3C(=C(C=C2)Cl)C=CC=N3 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Antimalarial Activity

5-Chloro-8-(piperazin-1-yl)quinoline and its derivatives have been extensively studied for their antimalarial properties. The compound is often linked to the synthesis of piperaquine, a well-known antimalarial drug.

- Mechanism of Action : The quinoline structure is crucial for the activity against Plasmodium falciparum, the parasite responsible for malaria. Research shows that modifications to the piperazine moiety enhance the drug's efficacy against chloroquine-resistant strains of the parasite .

- Recent Findings : A study highlighted the synthesis of novel quinoline-piperidine conjugates that demonstrated potent antiplasmodial activity in both sensitive and resistant strains of P. falciparum, indicating that structural variations can lead to significant improvements in efficacy .

Anticancer Properties

The anticancer potential of 5-Chloro-8-(piperazin-1-yl)quinoline has been documented in several studies.

- In vitro Studies : Compounds derived from 5-Chloro-8-(piperazin-1-yl)quinoline exhibit activity against various cancer cell lines, including breast cancer (MCF-7) and cervical cancer (HeLa). These compounds often function through mechanisms such as inhibition of protein kinases and topoisomerases, which are critical for cancer cell proliferation .

- Molecular Docking Studies : Molecular docking studies have suggested that these compounds effectively bind to target proteins involved in cancer progression, providing a basis for their anticancer activity .

Anti-inflammatory and Analgesic Effects

Research has also explored the anti-inflammatory properties of 5-Chloro-8-(piperazin-1-yl)quinoline.

- Experimental Models : In vivo studies have shown that derivatives of this compound significantly inhibit nitric oxide production in macrophages and reduce paw edema in animal models. The compound's analgesic effects were comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential as a therapeutic agent for pain management .

Synthesis and Structural Variations

The synthesis of 5-Chloro-8-(piperazin-1-yl)quinoline involves multiple synthetic routes that often include modifications to enhance biological activity.

| Compound | Synthesis Method | Biological Activity |

|---|---|---|

| 5-Chloro-8-(piperazin-1-yl)quinoline | Various synthetic routes including modification of piperazine moiety | Antimalarial, anticancer, anti-inflammatory |

| Piperazine derivatives | Functionalization with different groups | Enhanced potency against resistant strains |

Case Studies

- Antimalarial Efficacy : A study synthesized a series of quinoline derivatives showing high potency against chloroquine-resistant P. falciparum. The introduction of piperazine moieties was critical in enhancing their antimalarial activity .

- Analgesic Activity : Another investigation assessed the analgesic effects of a specific derivative in mice models, demonstrating significant pain relief comparable to tramadol hydrochloride, thus supporting its potential as an analgesic agent .

- Anticancer Mechanisms : Research on hybrid compounds incorporating 5-Chloro-8-(piperazin-1-yl)quinoline indicated improved anticancer activity through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells .

Comparaison Avec Des Composés Similaires

Substitution Position and Skeletal Modifications

Key Differences :

- Positional Isomerism: Chloroquine and hydroxychloroquine, well-known antimalarial drugs, feature a piperazine or piperazine-oxazine hybrid at the quinoline’s 4-position, unlike the 8-position substitution in 5-Chloro-8-(piperazin-1-yl)quinoline. Computational studies suggest that 4-position substitution facilitates stronger interactions with heme in malaria parasites, while 8-position derivatives may target bacterial enzymes or eukaryotic receptors (e.g., 5-HT6) .

- 2-(Piperazin-1-yl)quinoline: Substitution at the 2-position (CAS 4774-24-7) results in distinct physicochemical properties, including higher logP (2.28 vs. ~1.8 for 8-substituted analogs) and improved gastrointestinal absorption (0.55 bioavailability score vs. variable values for 8-substituted compounds) .

Table 1: Positional Isomer Comparison

Substituent Variations on the Piperazine Ring

Examples :

- 5-Chloro-7-[(4-methylpiperazin-1-yl)methyl]quinolin-8-ol (5c): The addition of a methyl group to the piperazine nitrogen increases lipophilicity (melting point: 243°C) and enhances antimicrobial activity compared to unmodified piperazine analogs .

- 5-Chloro-8-{[1-(phenylsulphonyl)-1H-benzimidazol-2-yl]methoxy}quinoline (4i): Replacing piperazine with a sulfonyl-benzimidazole group reduces basicity (pKa ~7.5) and shifts activity toward antifungal targets .

Table 2: Substituent Impact on Bioactivity

Hybrid Heterocyclic Systems

- Triazole-Quinoline Hybrids: 5-Chloro-8-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}quinoline (compound 6) demonstrates potent antibacterial activity due to the triazole’s ability to chelate metal ions in microbial enzymes. Its melting point (183–186°C) and solubility profile differ significantly from piperazine-based analogs .

- Benzoxazole Derivatives: 1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline (8a) exhibits anticancer activity, highlighting how replacing piperazine with benzoxazole shifts the mechanism toward kinase inhibition .

Pharmacokinetic and Toxicity Profiles

- 5-Chloro-8-(piperazin-1-yl)quinoline: Moderate solubility (0.305 mg/mL) and skin permeability (logKp = -6.15 cm/s) make it suitable for oral or topical formulations .

- N,N-Dimethyl-3-(phenylsulfonyl)quinoline-8-amine (IV): A 5-HT6 antagonist with sub-nanomolar affinity (0.4 nM) but lower selectivity compared to piperazine derivatives .

Méthodes De Préparation

Piperazine in Dimethyl Sulfoxide (DMSO)

A protocol adapted from employs:

-

Molar Ratio : 5-chloromethyl-8-quinolinol hydrochloride : piperazine = 1 : 1.

-

Base : Triethylamine (1.5 equivalents) to neutralize HCl.

-

Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation.

Piperazine in Isopropyl Alcohol (i-PrOH)

A patent describes an alternative using i-PrOH and potassium carbonate:

-

Molar Ratio : Piperazine : chloroquinoline = 3 : 1.

-

Conditions : Reflux for 6–8 hours.

-

Yield : 82–86%, with purity ≥98.5% after basification and CH₂Cl₂ extraction.

Comparative Analysis

The i-PrOH method offers faster reaction times and higher purity, while the DMSO approach achieves marginally better yields.

Purification Strategies

Post-synthesis purification is critical for pharmaceutical-grade output.

Solvent Extraction

Chloride Salt Precipitation

A patent describes dissolving the crude product in HCl, decolorizing with activated carbon, and adding NaCl to precipitate the compound. This method recovers 90% of the product with minimal waste.

Challenges and Innovations

Byproduct Management

Q & A

Q. How can acute and chronic toxicity studies be designed to ensure comprehensive safety profiling?

- Methodology :

- Acute toxicity : Administer a single dose (10–500 mg/kg) to mice and monitor mortality/behavioral changes for 72 hrs .

- Chronic toxicity : Conduct 90-day studies with histopathological analysis of liver/kidney tissues .

- Dose extrapolation : Use allometric scaling (e.g., body surface area) to estimate human-equivalent doses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.